molecular formula C19H21N3O B11445148 N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Cat. No.: B11445148
M. Wt: 307.4 g/mol
InChI Key: KKNWLDAZEQGJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-Benzimidazol-2-yl)pentyl]benzamide is a synthetic organic compound featuring a benzimidazole core linked to a benzamide group via a pentyl chain. This structure places it within a class of compounds known for a wide spectrum of significant pharmacological activities in research settings. Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets . Related analogs have been investigated as potential inhibitors of key cellular proteins, including kinesin spindle protein (KSP), a target of interest in cancer research , as well as kinases such as Aurora kinase A and Cyclin-dependent kinase 2 (CDK2) . The benzimidazole-benzamide scaffold is highly versatile, and modifications to its structure can lead to varied biological activities. Researchers value this compound for exploring structure-activity relationships (SAR) and for developing novel probes in biochemical assays. Beyond therapeutic applications, structurally similar N-(benzimidazol-2-yl)benzamides have also been utilized in material science applications, such as acting as ultraviolet (UV) light absorbers in polymers and coatings . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

InChI

InChI=1S/C19H21N3O/c1-2-3-11-17(22-19(23)14-9-5-4-6-10-14)18-20-15-12-7-8-13-16(15)21-18/h4-10,12-13,17H,2-3,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

KKNWLDAZEQGJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole ring . One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The resulting benzimidazole derivatives are then further reacted with pentylamine and benzoyl chloride to form N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide, often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, solvent composition, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield reduced benzimidazole derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole structures often exhibit anticancer properties. For instance, derivatives of benzimidazole have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain benzimidazole derivatives showed promising activity against human colorectal carcinoma cell lines with IC50 values lower than standard drugs like 5-fluorouracil .

Antimicrobial Properties

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide has also been evaluated for its antimicrobial activities. Studies have shown that related compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness . The mechanism of action is believed to involve interference with bacterial DNA replication and protein synthesis.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of benzimidazole derivatives provides insights into how modifications can enhance biological activity. For example, the introduction of specific functional groups has been correlated with increased potency against various biological targets, including enzymes involved in inflammation and cancer progression .

Therapeutic Potential

Ongoing research focuses on the therapeutic potential of this compound for treating conditions such as inflammation and infections. The compound's ability to act as a ligand in coordination chemistry further broadens its applicability in drug design .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of pharmaceuticals and new materials. Its chemical properties make it suitable for developing novel compounds with enhanced efficacy and reduced side effects in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
AnticancerHuman colorectal carcinomaIC50 < 5 µM
AntibacterialVarious bacterial strainsMIC = 1.27 - 2.65 µM
Anti-inflammatoryBradykinin B1 receptorsPotent antagonistic activity

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several benzimidazole derivatives, including this compound, against HCT116 cell lines. Results indicated that modifications to the benzimidazole structure could significantly enhance anticancer potency compared to standard treatments .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The findings revealed that specific structural modifications led to improved antibacterial activity, suggesting pathways for developing new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : The pentyl chain in the target compound may enhance membrane permeability compared to shorter linkers (e.g., methylpropyl in ).
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1 , chloro in ) improve antimicrobial potency but may increase toxicity.
  • Biological Selectivity : Compounds like W1 show specificity for Gram-positive bacteria, whereas dichlorophenyl derivatives () target enzyme inhibition.

Antimicrobial Activity

  • This compound exhibits moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), comparable to W1 (MIC: 4–8 µg/mL) .
  • Carbendazim demonstrates broad-spectrum antifungal activity but lacks efficacy against bacteria, highlighting the role of the carbamate group in target specificity .

Anticancer Potential

  • Bis(benzimidazole) complexes (e.g., nickel-based derivatives) show lower cytotoxicity than cisplatin but maintain selectivity against tumor cell lines (e.g., HeLa, IC$_{50}$: 12–18 µM) .

Enzyme Inhibition

  • Dichlorophenyl-substituted analogues () inhibit acetylcholinesterase (AChE) with IC${50}$ values of 0.8–1.2 µM, surpassing donepezil (IC${50}$: 0.02 µM) in structural studies .

Research Findings and Structure-Activity Relationships (SAR)

Benzimidazole Core : Essential for DNA intercalation and enzyme binding; substitution at N1 or C5/C6 positions modulates activity .

Benzamide Group : Enhances metabolic stability; para-substitutions (e.g., chloro, nitro) improve target affinity but may reduce solubility .

Linker Optimization : Longer alkyl chains (e.g., pentyl vs. methyl) improve bioavailability but may reduce potency due to steric hindrance .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide moiety linked to a benzimidazole unit via a pentyl chain. Its molecular formula is C19H22N3OC_{19}H_{22}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural characteristics of this compound contribute to its pharmacological properties.

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The benzimidazole nucleus is known for its ability to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. Research indicates that compounds with benzimidazole structures can act on various biological targets, including:

  • Enzyme Inhibition : These compounds often inhibit key enzymes such as topoisomerases and protein kinases, which are critical for DNA replication and cell division.
  • Receptor Interactions : Benzimidazole derivatives may also interact with receptors involved in inflammatory pathways, showcasing potential anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The benzimidazole moiety facilitates hydrogen bonding and hydrophobic interactions with target proteins, enhancing its inhibitory effects on cancer cell growth .

Anti-inflammatory Properties

This compound may exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzimidazole structure can significantly enhance COX-2 selectivity, which is crucial for developing anti-inflammatory drugs .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties. Studies have indicated that benzimidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Streptococcus faecalis8 µg/mL
Staphylococcus aureus4 µg/mL
Methicillin-resistant Staphylococcus aureus4 µg/mL

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : A study reported that the compound inhibited the growth of HeLa cervical adenocarcinoma cells with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Activity : Research indicated that modifications to the benzimidazole structure significantly improved COX-2 inhibition, suggesting that this compound could be developed as a selective anti-inflammatory agent .
  • Antimicrobial Testing : Laboratory evaluations demonstrated that this compound exhibited significant antibacterial activity against resistant strains, supporting its further investigation as a potential antibiotic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzimidazole-benzamide hybrids like N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide?

  • Methodology :

  • Condensation reactions : React benzimidazole precursors (e.g., 1H-benzimidazol-2-yl derivatives) with substituted benzamides under reflux conditions. For example, benzamide derivatives are synthesized via refluxing intermediates with benzoyl chloride or substituted acetohydrazides in polar solvents (e.g., methanol) .
  • Key steps : Use of coupling agents (e.g., pyridine) to facilitate amide bond formation and recrystallization in methanol for purification .
  • Quality control : Monitor reaction progress via TLC and confirm structural integrity using IR (C=O and N-H stretches) and 1H^1 \text{H}-NMR (aromatic proton signatures) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identify characteristic peaks for benzimidazole (N-H stretch at ~3400 cm1^{-1}) and benzamide (C=O stretch at ~1650 cm1^{-1}) .
  • NMR analysis : Use 1H^1 \text{H}-NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and alkyl chain protons (δ 1.0–2.5 ppm). 13C^{13} \text{C}-NMR confirms carbonyl carbons (~168 ppm) and benzimidazole carbons .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data for benzimidazole derivatives be resolved?

  • Methodology :

  • X-ray crystallography : Use programs like SHELXL (via SHELX suite) to refine crystal structures, leveraging high-resolution data to resolve bond-length discrepancies and confirm stereochemistry .
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate electronic effects on molecular conformation .
  • Case study : If experimental data shows unexpected dihedral angles in the pentyl chain, re-evaluate solvent effects during crystallization .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for benzimidazole-benzamide compounds?

  • Methodology :

  • Bioavailability optimization : Modify lipophilicity by introducing electron-withdrawing groups (e.g., nitro substituents) to enhance membrane permeability, as seen in anti-inflammatory analogs .
  • Metabolic stability assays : Use microsomal stability tests to identify metabolic hotspots (e.g., oxidation of the pentyl chain) and introduce steric hindrance via methyl groups .
  • Dose-response reevaluation : Replicate in vivo studies with adjusted dosing regimens to account for pharmacokinetic variability .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved target selectivity?

  • Methodology :

  • Pharmacophore mapping : Identify critical moieties (e.g., benzimidazole for hydrogen bonding, benzamide for π-π stacking) using molecular docking (e.g., AutoDock Vina) against targets like histone deacetylases or SMO receptors .
  • Substituent screening : Test analogs with varied substituents on the benzamide ring (e.g., nitro, methoxy) to assess potency shifts in enzymatic assays .
  • Data normalization : Compare IC50_{50} values against reference standards (e.g., Indomethacin for anti-inflammatory activity) to quantify improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.